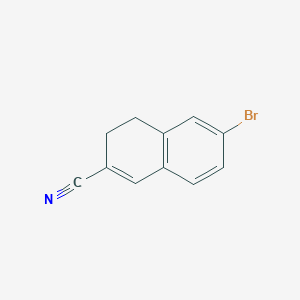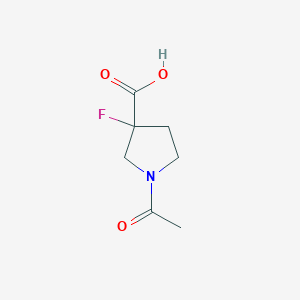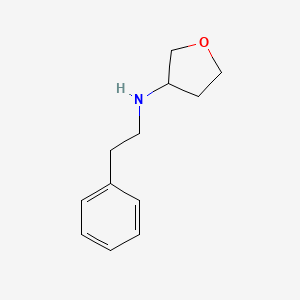
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene is an aromatic compound characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of a suitable aromatic precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of palladium-catalyzed reactions is particularly common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation reactions can produce difluoromethoxy-substituted quinones .
Scientific Research Applications
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene has several scientific research applications, including:
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene include:
- 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene
- 2-(Difluoromethoxy)-1-fluoro-5-iodobenzene
- 2-(Difluoromethoxy)-1-fluoro-6-iodobenzene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and iodine atoms, along with the difluoromethoxy group, provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H4F3IO |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H |
InChI Key |
OIUMLVHKRRMEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)


![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)





![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)
